

An In-depth Technical Guide to MB 488 NHS Ester: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MB 488 NHS ester

Cat. No.: B15555383

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for **MB 488 NHS ester**, a fluorescent labeling reagent. The information is intended to assist researchers in the effective use of this powerful tool for visualizing and quantifying biological molecules and processes.

Core Chemical Properties

MB 488 NHS ester is a bright, water-soluble, and photostable green-emitting fluorescent dye. [1][2][3] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and specific covalent labeling of primary amines (-NH₂) on proteins, antibodies, amine-modified oligonucleotides, and other biomolecules.[1][2][3][4] The resulting amide bond is stable, ensuring a permanent fluorescent tag.[1][2]

Quantitative Data Summary

The key quantitative properties of **MB 488 NHS ester** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₂₈ H ₂₄ N ₄ O ₁₅ S ₃
Molecular Weight	752.69 g/mol [1]
Excitation Maximum (λ _{ex})	501 nm [4]
Emission Maximum (λ _{em})	524 nm [4]
Extinction Coefficient (ε)	86,000 cm ⁻¹ M ⁻¹ [1] [2]
Solubility	Water, DMSO, DMF [1] [2] [3]
Reactivity	Primary amines [1] [2]
Storage Conditions	-20°C, protect from light [2]

Spectrally Similar Dyes

For researchers considering alternative fluorophores, the following dyes have similar spectral properties to MB 488:

Dye
Alexa Fluor® 488 [1] [2]
DyLight® 488 [1] [2]
Fluorescein [1] [2]
Oregon Green 488 [1] [2]

Experimental Protocols

Detailed methodologies for common applications of **MB 488 NHS ester** are provided below. These protocols serve as a starting point and may require optimization for specific experimental conditions.

Protocol 1: Labeling of Antibodies with MB 488 NHS Ester

This protocol describes a general procedure for conjugating **MB 488 NHS ester** to an antibody.

Materials:

- Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)
- **MB 488 NHS ester**
- Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-9.0
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

- Prepare Antibody Solution:
 - Ensure the antibody is in an amine-free buffer. If buffers containing Tris or glycine are present, dialyze the antibody against PBS.
 - Adjust the antibody solution to a final concentration of 2-10 mg/mL.
 - Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to approximately 8.3-8.5.
- Prepare Dye Stock Solution:
 - Immediately before use, dissolve the **MB 488 NHS ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Labeling Reaction:
 - Slowly add the calculated amount of the **MB 488 NHS ester** stock solution to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to protein.

- Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification of the Labeled Antibody:
 - To remove unconjugated dye, load the reaction mixture onto a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
 - Elute the column with PBS. The first colored band to elute is the labeled antibody.
 - Collect the fractions containing the labeled antibody.
- Determination of Degree of Labeling (DOL) (Optional):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and 501 nm (for MB 488).
 - Calculate the protein concentration and the DOL using the molar extinction coefficients of the antibody and the dye.
- Storage:
 - Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage.

Protocol 2: Immunofluorescence Staining of Fixed Cells

This protocol outlines a general workflow for using an MB 488-conjugated antibody to stain intracellular targets in fixed cells.

Materials:

- Cells grown on coverslips or in culture plates
- Fixation Buffer: 4% paraformaldehyde in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 1% BSA in PBS
- MB 488-conjugated primary or secondary antibody

- Wash Buffer: PBS
- Mounting medium with DAPI

Procedure:

- Cell Fixation:
 - Rinse cells with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization:
 - Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Blocking:
 - Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
- Antibody Incubation:
 - Dilute the MB 488-conjugated antibody to the desired concentration in Blocking Buffer.
 - Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.
- Counterstaining (Optional):
 - If desired, counterstain the nuclei with DAPI according to the manufacturer's instructions.

- Mounting:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Seal the edges of the coverslip with nail polish.
- Imaging:
 - Visualize the stained cells using a fluorescence microscope with appropriate filters for the 488 nm excitation and corresponding emission wavelengths.

Protocol 3: Flow Cytometry Analysis of Cell Surface Antigens

This protocol describes the use of an MB 488-conjugated antibody for the analysis of cell surface proteins by flow cytometry.

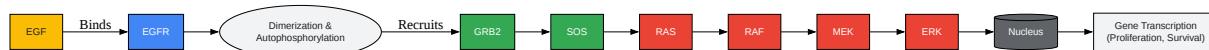
Materials:

- Single-cell suspension
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- MB 488-conjugated primary antibody
- Fc receptor blocking solution (optional)

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension from your sample of interest.
 - Wash the cells with Flow Cytometry Staining Buffer and resuspend them at a concentration of 1×10^6 cells/mL.
- Fc Receptor Blocking (Optional):

- To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.
- Antibody Staining:
 - Add the predetermined optimal concentration of the MB 488-conjugated primary antibody to the cell suspension.
 - Incubate for 20-30 minutes at 4°C, protected from light.
- Washing:
 - Add 1-2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Carefully decant the supernatant.
 - Repeat the wash step two more times.
- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
 - Analyze the samples on a flow cytometer equipped with a 488 nm laser.

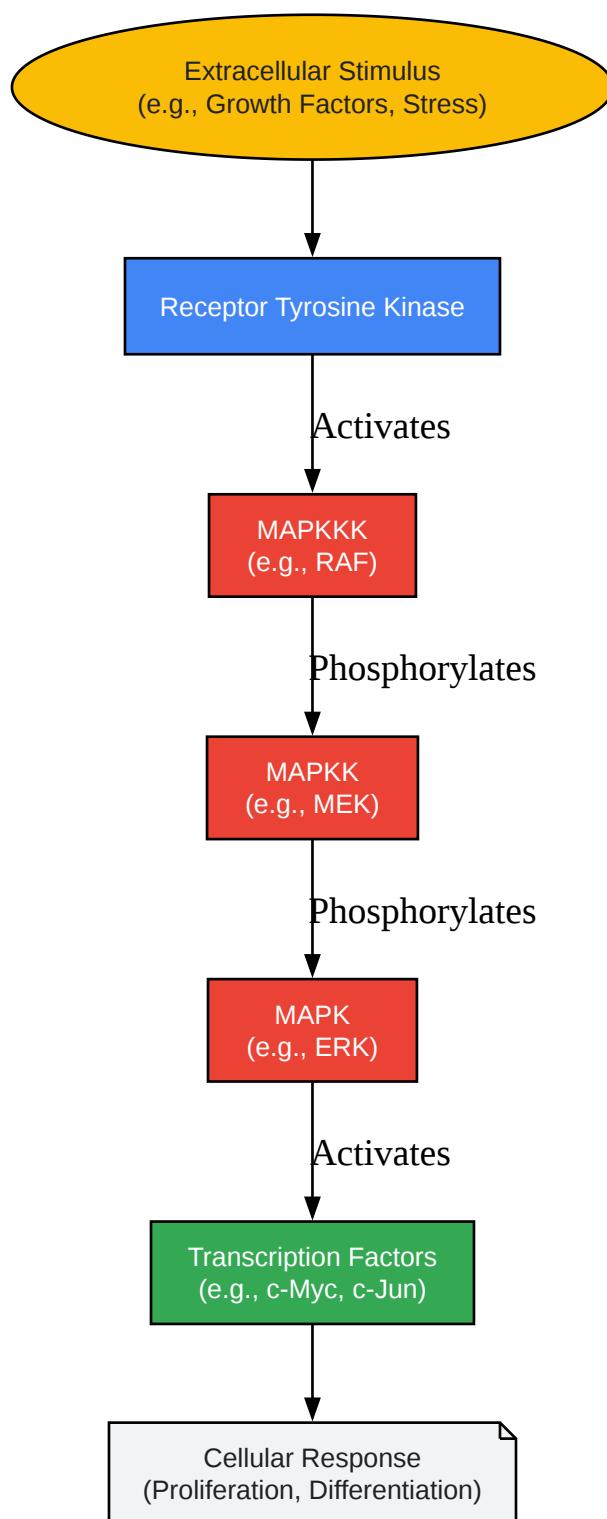

Visualization of Signaling Pathways and Experimental Workflows

MB 488 NHS ester and its spectral equivalents are instrumental in visualizing cellular signaling pathways and complex experimental workflows. The following diagrams, created using the DOT language, illustrate these applications.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key transmembrane protein that, upon ligand binding, initiates a cascade of intracellular signals crucial for cell growth and

proliferation.[4] Immunofluorescence using antibodies conjugated to dyes like Alexa Fluor® 488 (spectrally similar to MB 488) allows for the visualization of EGFR and its downstream signaling components.[4]

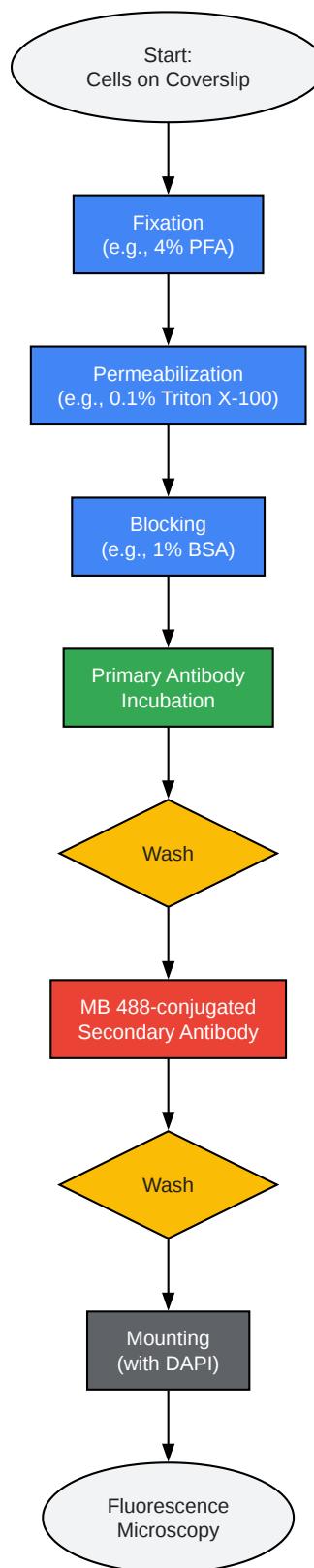


[Click to download full resolution via product page](#)

Caption: EGFR Signaling Pathway Visualization.

Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade

The MAPK pathway is a highly conserved signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The spatial and temporal dynamics of MAPK signaling can be investigated using fluorescence imaging techniques with probes conjugated to dyes like Alexa Fluor® 488.



[Click to download full resolution via product page](#)

Caption: MAPK Signaling Cascade Overview.

Experimental Workflow: Immunofluorescence Staining

The following diagram illustrates the key steps in a typical immunofluorescence staining experiment, a common application for antibodies labeled with **MB 488 NHS ester**.

[Click to download full resolution via product page](#)

Caption: Immunofluorescence Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGF Receptor (D38B1) Rabbit Monoclonal Antibody (Alexa Fluor® 488 Conjugate) | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to MB 488 NHS Ester: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15555383#mb-488-nhs-ester-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com